molecular formula C12H11NO4 B2851505 4,6-Dimethoxyquinoline-2-carboxylic acid CAS No. 52144-22-6

4,6-Dimethoxyquinoline-2-carboxylic acid

Cat. No.: B2851505
CAS No.: 52144-22-6
M. Wt: 233.223
InChI Key: LAUODWAMPIXMAA-UHFFFAOYSA-N
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Description

4,6-Dimethoxyquinoline-2-carboxylic acid is a heterocyclic compound with the molecular formula C12H11NO4 and a molecular weight of 233.22 g/mol It is a derivative of quinoline, characterized by the presence of two methoxy groups at the 4 and 6 positions and a carboxylic acid group at the 2 position

Preparation Methods

The synthesis of 4,6-Dimethoxyquinoline-2-carboxylic acid typically involves the following steps:

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

4,6-Dimethoxyquinoline-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4,6-Dimethoxyquinoline-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibitors and as a probe for investigating biological pathways involving quinoline derivatives.

    Medicine: It has potential therapeutic applications due to its ability to interact with various biological targets, making it a candidate for drug development.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4,6-Dimethoxyquinoline-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy and carboxylic acid groups play crucial roles in binding to these targets, influencing their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

4,6-Dimethoxyquinoline-2-carboxylic acid can be compared with other quinoline derivatives, such as:

Properties

IUPAC Name

4,6-dimethoxyquinoline-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4/c1-16-7-3-4-9-8(5-7)11(17-2)6-10(13-9)12(14)15/h3-6H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAUODWAMPIXMAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(C=C2OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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